molecular formula C12H16BrNOS B11822500 (R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

Katalognummer: B11822500
Molekulargewicht: 302.23 g/mol
InChI-Schlüssel: UGAMXWQQSPEBGU-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of ®-1-(4-bromophenyl)ethanamine with 2-methylpropane-2-sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in asymmetric synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of ®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfinamide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the bromophenyl group can participate in π-π interactions with aromatic residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide is unique due to its chiral nature and the presence of both a bromophenyl and a sulfinamide group. This combination of functional groups provides distinct reactivity and interaction profiles, making it a valuable compound in various synthetic and research applications.

Eigenschaften

Molekularformel

C12H16BrNOS

Molekulargewicht

302.23 g/mol

IUPAC-Name

(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-5-7-11(13)8-6-10/h5-8H,1-4H3/t16-/m1/s1

InChI-Schlüssel

UGAMXWQQSPEBGU-MRXNPFEDSA-N

Isomerische SMILES

CC(=N[S@](=O)C(C)(C)C)C1=CC=C(C=C1)Br

Kanonische SMILES

CC(=NS(=O)C(C)(C)C)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.